molecular formula C11H24N2O2 B598228 tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate CAS No. 105090-82-2

tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate

Cat. No. B598228
CAS RN: 105090-82-2
M. Wt: 216.325
InChI Key: OLMOMQPMUBCXAM-UHFFFAOYSA-N
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Description

“tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate” is a chemical compound with the molecular formula C11H24N2O2 . It is used for research purposes .


Synthesis Analysis

Carbamates, such as “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate”, are key structural motifs in many approved drugs and prodrugs . They are synthesized using various chemical methodologies, including palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate” consists of 11 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 216.32 .


Chemical Reactions Analysis

Carbamates, including “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate” include its molecular formula (C11H24N2O2), molecular weight (216.32), and its structure .

Scientific Research Applications

Ketoreductase-Assisted Synthesis

This compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . Ketoreductases capable of performing chiral selective reduction were screened, and ES-KRED-213 and KRED-P1-H01 were found to be the best ones for targeted biotransformation .

Pharmaceutical Ingredient

Tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These drugs are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

Synthesis of Benzohydrols

This compound is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols) . These are intermediates in preparations of nefopam, which can act as an analgesic, muscle relaxant, or antidepressant .

Palladium-Catalyzed Synthesis

Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the development of various pharmaceutical compounds.

Synthesis of Pyrroles

This compound is used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many natural products and drugs.

Solvent Properties

Tert-Butyl carbamate is soluble in methylene chloride, chloroform, and alcohols . Its solubility properties make it useful in various chemical reactions and processes.

Mechanism of Action

Carbamates have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They can play a role in drug-target interaction or improve the biological activity of parent molecules .

Safety and Hazards

The safety and hazards of “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate” are not well-documented in the available resources. It is recommended to handle this compound with care and use it only for research purposes .

Future Directions

The future directions of “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate” and other carbamates involve their increasing use in medicinal chemistry. Many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . They are also being explored for their potential in treating various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease .

properties

IUPAC Name

tert-butyl N-(4-amino-4-methylpentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-6-7-11(4,5)12/h6-8,12H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMOMQPMUBCXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate

CAS RN

105090-82-2
Record name tert-butyl N-(4-amino-4-methylpentyl)carbamate
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